molecular formula C15H17NO2 B7501001 N,2-dimethyl-N-[(4-methylphenyl)methyl]furan-3-carboxamide

N,2-dimethyl-N-[(4-methylphenyl)methyl]furan-3-carboxamide

Cat. No. B7501001
M. Wt: 243.30 g/mol
InChI Key: QSFMBZVYSGVAMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,2-dimethyl-N-[(4-methylphenyl)methyl]furan-3-carboxamide, also known as DMF, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMF is a small molecule that is synthesized through a multi-step process, and it has been shown to have a range of biochemical and physiological effects.

Scientific Research Applications

N,2-dimethyl-N-[(4-methylphenyl)methyl]furan-3-carboxamide has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and immunomodulatory properties, and it has been investigated for the treatment of a range of diseases, including multiple sclerosis, psoriasis, and inflammatory bowel disease. This compound has also been studied for its potential use in cancer therapy, as it has been shown to induce apoptosis in cancer cells.

Mechanism of Action

The exact mechanism of action for N,2-dimethyl-N-[(4-methylphenyl)methyl]furan-3-carboxamide is not fully understood, but it is believed to involve the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This pathway is involved in the regulation of antioxidant and anti-inflammatory responses, and activation of the pathway has been shown to have a range of beneficial effects in various disease models.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to increase the expression of antioxidant enzymes, reduce the production of pro-inflammatory cytokines, and modulate immune cell function. This compound has also been shown to have neuroprotective effects, and it has been investigated for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

N,2-dimethyl-N-[(4-methylphenyl)methyl]furan-3-carboxamide has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes, and it has been shown to have low toxicity in vitro and in vivo. However, this compound is also known to be unstable in aqueous solutions, which can limit its use in certain experiments. Additionally, the exact mechanism of action for this compound is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for N,2-dimethyl-N-[(4-methylphenyl)methyl]furan-3-carboxamide research. One area of interest is the development of more stable formulations of this compound for use in clinical trials. Additionally, further investigation is needed to fully understand the mechanism of action for this compound and its effects on various disease models. This compound has also been investigated for its potential use in combination therapies with other drugs, and this is an area that warrants further investigation. Finally, this compound has been shown to have potential applications in the treatment of various neurological disorders, and this is an area that is likely to be a focus of future research.

Synthesis Methods

N,2-dimethyl-N-[(4-methylphenyl)methyl]furan-3-carboxamide is synthesized through a multi-step process that involves the reaction of 4-methylbenzylamine with furan-3-carboxylic acid. The resulting intermediate is then treated with dimethyl sulfate to yield this compound. The synthesis method for this compound has been optimized to produce high yields and purity, and it has been used in a number of scientific studies.

properties

IUPAC Name

N,2-dimethyl-N-[(4-methylphenyl)methyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-11-4-6-13(7-5-11)10-16(3)15(17)14-8-9-18-12(14)2/h4-9H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSFMBZVYSGVAMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN(C)C(=O)C2=C(OC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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